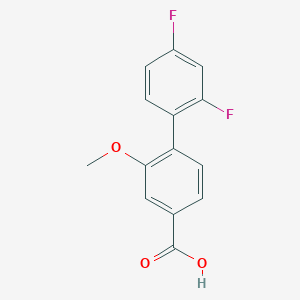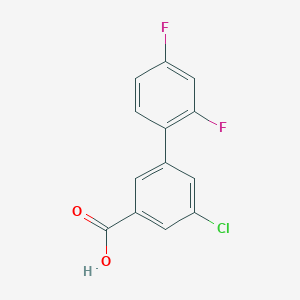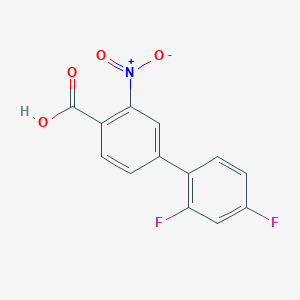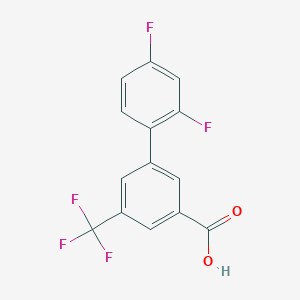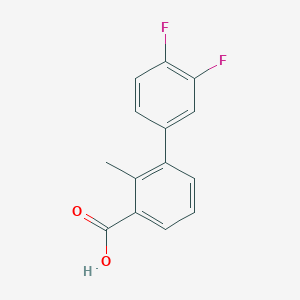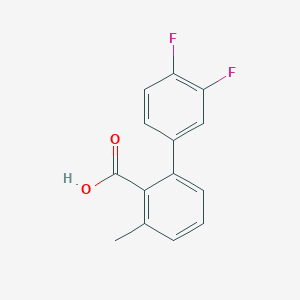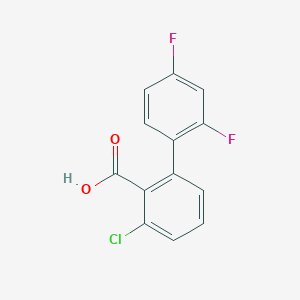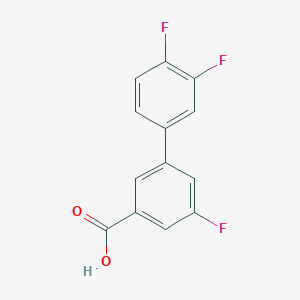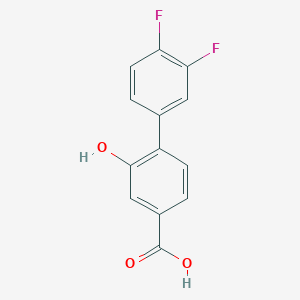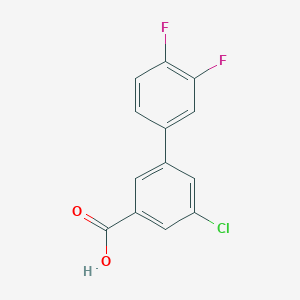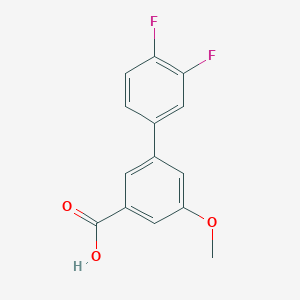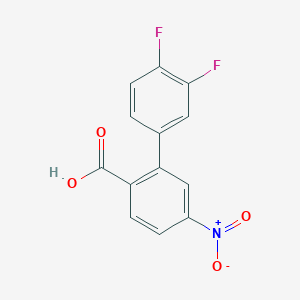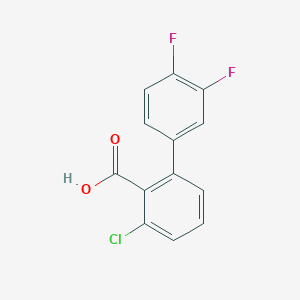
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% (3,4-DFPN) is a synthetic compound that has been used in various scientific research applications. 3,4-DFPN is a white to off-white crystalline solid with a melting point of around 100-103 degrees Celsius. It is soluble in both organic and aqueous solvents and is stable under standard laboratory conditions. 3,4-DFPN has a variety of uses in the scientific research field, including as a substrate in various biochemical and physiological studies and as a reagent in laboratory experiments.
科学研究应用
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications, including studies of enzyme kinetics and protein-protein interactions. It has also been used as a substrate in various biochemical and physiological studies, as well as a reagent in laboratory experiments. 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been used to study the activity of enzymes such as cytochrome P450 and glutathione S-transferase, as well as to study the role of protein-protein interactions in various biological processes.
作用机制
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% acts as a substrate for various enzymes, including cytochrome P450 and glutathione S-transferase. It is also known to interact with various proteins, including those involved in the regulation of gene expression, signal transduction, and cell-cell communication.
Biochemical and Physiological Effects
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 and glutathione S-transferase enzymes, as well as to modulate the expression of various genes involved in the regulation of cell-cell communication, signal transduction, and other biological processes. In addition, 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% has been shown to have an anti-inflammatory effect, as well as an effect on the immune system.
实验室实验的优点和局限性
The main advantage of using 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% in laboratory experiments is that it is a relatively inexpensive and readily available compound. It is also relatively stable under standard laboratory conditions and is soluble in both organic and aqueous solvents. However, it is important to note that 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% is a potent inhibitor of cytochrome P450 and glutathione S-transferase enzymes, so care must be taken to ensure that the concentration of 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% used in experiments is not too high.
未来方向
The potential future directions for the use of 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% in scientific research include further studies of its effects on enzyme kinetics and protein-protein interactions, as well as studies of its effects on gene expression, signal transduction, and other biological processes. In addition, 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% could be used as a tool to study the effects of environmental pollutants on various biological systems, as well as its potential use as a therapeutic agent. Finally, 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% could be used as a tool to study the effects of drug metabolism on various biological systems.
合成方法
3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% can be synthesized by a number of methods, including the Mitsunobu reaction and the Wittig reaction. The Mitsunobu reaction involves the reaction of 3,4-difluorophenyl nitrobenzoic acid with a base and an alcohol. The Wittig reaction involves the reaction of 3,4-difluorophenyl nitrobenzoic acid with a phosphonium salt and a base. Both methods produce 3-(3,4-Difluorophenyl)-5-nitrobenzoic acid, 95% as a white solid, with a purity of 95%.
属性
IUPAC Name |
3-(3,4-difluorophenyl)-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2NO4/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(4-8)16(19)20/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXPYUCIGUFAABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10689623 |
Source


|
| Record name | 3',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-27-9 |
Source


|
| Record name | 3',4'-Difluoro-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10689623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

